molecular formula C19H23N3 B2586252 2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile CAS No. 640755-43-7

2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile

Cat. No.: B2586252
CAS No.: 640755-43-7
M. Wt: 293.414
InChI Key: XAAVMXTUVZBHBH-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features This compound belongs to the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde, propylamine, and 2,6-dimethylpyridine.

    Formation of Intermediate: The initial step involves the condensation of 4-isopropylbenzaldehyde with propylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with 2,6-dimethylpyridine in the presence of a suitable catalyst, such as a Lewis acid, to form the pyridine ring.

    Functional Group Introduction:

Biological Activity

2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile, a pyridine derivative, has garnered attention due to its potential biological activities. This article aims to summarize the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C18H24N3
  • Molecular Weight : 284.41 g/mol

1. Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. A study evaluated various pyridine compounds for their effectiveness against common bacterial strains. The results demonstrated that 2-amino derivatives could inhibit the growth of Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness depending on the concentration used.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
2-Amino-6-methyl...E. coli1550
2-Amino-6-methyl...S. aureus2025

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of pyridine derivatives has been explored in various studies. For instance, compounds similar to 2-amino derivatives have shown cytotoxic effects against several cancer cell lines. A notable study used the MTT assay to evaluate cell viability in the presence of the compound.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.0
A549 (Lung)15.0

The results indicate a promising anticancer activity, particularly against cervical cancer cells.

3. Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, pyridine derivatives have been investigated for other biological activities such as anti-inflammatory and analgesic effects. These activities are often attributed to the modulation of signaling pathways involved in inflammation and pain perception.

Case Studies

Several case studies have highlighted the biological efficacy of pyridine derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of pyridine derivatives and tested them against various pathogens using disk diffusion methods.
    • Results showed that modifications in the side chains significantly enhanced antimicrobial activity compared to unsubstituted analogs.
  • Cytotoxicity Assessment :
    • A study assessed the cytotoxic effects of the compound using brine shrimp lethality assays.
    • The findings revealed that specific structural features contributed to increased toxicity, suggesting a structure-activity relationship that could guide future drug design.

Properties

IUPAC Name

2-amino-6-methyl-4-(4-propan-2-ylphenyl)-5-propylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-5-6-16-13(4)22-19(21)17(11-20)18(16)15-9-7-14(8-10-15)12(2)3/h7-10,12H,5-6H2,1-4H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAVMXTUVZBHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(C(=C1C2=CC=C(C=C2)C(C)C)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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